molecular formula C12H10 B6296014 2-(Propyn-1-yl)indene CAS No. 1135137-76-6

2-(Propyn-1-yl)indene

Cat. No.: B6296014
CAS No.: 1135137-76-6
M. Wt: 154.21 g/mol
InChI Key: WITXHZUHQUOFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propyn-1-yl)indene is a chemical compound with the molecular formula C12H14. It features an indene scaffold fused with a propynyl (alkyne) functional group, a combination of significant interest in advanced organic synthesis and medicinal chemistry research . Compounds containing an indene core are frequently investigated as key intermediates and building blocks for the development of novel therapeutic agents . The incorporation of an alkyne fragment, such as the propyn-1-yl group, is a established strategy in drug discovery. Alkynes are prized for their versatility and are found in compounds with a broad spectrum of biological activities. Research indicates that molecules with propargylamine groups can act as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterases (ChE) . Furthermore, acetylene-containing structures are explored in other therapeutic areas, including as H3-receptor antagonists and in anti-cancer research, showing potential against various cancer cell lines . Given its structural features, this compound is a valuable reagent for researchers working in multi-target-directed ligand (MTDL) strategies and the synthesis of more complex, biologically active molecules . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as alkynes can be flammable and require careful handling .

Properties

IUPAC Name

2-prop-1-ynyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITXHZUHQUOFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Propyn 1 Yl Indene

Reactions at the Propynyl (B12738560) Moiety

The carbon-carbon triple bond of the propynyl group in 2-(propyn-1-yl)indene is the primary site of its reactivity. This functionality allows for a variety of transformations that selectively modify this portion of the molecule while leaving the indene (B144670) nucleus intact.

Chemo- and Regioselective Addition Reactions Across the Triple Bond

The electron-rich nature of the alkyne in this compound allows it to readily undergo addition reactions. The chemo- and regioselectivity of these reactions are often influenced by the choice of reagents and reaction conditions.

Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkynes. wikipedia.orgmasterorganicchemistry.com In the case of terminal alkynes like the propynyl group in this compound, this reaction is expected to yield an aldehyde after tautomerization of the initially formed enol. The use of sterically hindered boranes such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) is crucial to prevent double addition across the triple bond and to control regioselectivity. wikipedia.org The hydroboration step involves the syn-addition of the B-H bond across the alkyne, with the boron atom adding to the terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, leading to the enol intermediate.

Table 1: Expected Products of Hydroboration-Oxidation of this compound

Reagent Intermediate Final Product Regioselectivity

Halogenation of the propynyl group with reagents like chlorine (Cl₂) or bromine (Br₂) is expected to proceed via a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org The reaction typically results in the anti-addition of two halogen atoms across the triple bond, initially forming a dihaloalkene. Depending on the reaction conditions and stoichiometry, further addition to the resulting alkene may occur. The choice of solvent can also influence the outcome; for instance, performing the reaction in the presence of water can lead to the formation of a halohydrin. masterorganicchemistry.com

Table 2: Potential Products of Halogenation of this compound

Reagent Solvent Expected Product(s) Stereochemistry
Br₂ (1 equiv.) CCl₄ (E/Z)-2-(1,2-dibromoprop-1-en-1-yl)indene Anti-addition

The direct hydration of the propynyl group in this compound can be achieved under acidic conditions, typically using aqueous sulfuric acid and a mercury(II) salt as a catalyst. This reaction follows Markovnikov's rule, where the initial protonation of the alkyne leads to the formation of a vinyl cation at the more substituted carbon. Subsequent attack by water and tautomerization of the resulting enol yields a ketone.

The addition of alcohols to the propynyl moiety, also often catalyzed by acid or metal complexes, proceeds in a similar fashion to yield vinyl ethers or ketals, depending on the reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The propynyl group of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of cyclic and heterocyclic systems.

In the context of the Diels-Alder reaction, the alkyne can react with a conjugated diene to form a six-membered ring. libretexts.org The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups, although unactivated alkynes can also participate under thermal conditions.

1,3-Dipolar cycloadditions are particularly effective for the synthesis of five-membered heterocycles. slideshare.net The propynyl group can react with various 1,3-dipoles, such as azides to form triazoles, nitrile oxides to form isoxazoles, and nitrones to form isoxazolines. These reactions are often highly regioselective.

Metal-Mediated Transformations (e.g., Carbometallation, Olefin Metathesis)

Transition metal catalysts play a pivotal role in the functionalization of alkynes. While specific examples for this compound are not extensively documented, analogous reactions on similar propargyl systems are well-established.

Carbometallation, involving the addition of an organometallic reagent across the triple bond, can be catalyzed by various metals like copper, palladium, or nickel. This reaction forms a new carbon-carbon bond and a vinylmetal species, which can be further functionalized.

While olefin metathesis typically involves carbon-carbon double bonds, related reactions involving alkynes, such as enyne metathesis, are known. If this compound were to react with an alkene in the presence of a suitable metathesis catalyst, it could lead to the formation of a 1,3-diene system.

Propargylic substitution reactions, often catalyzed by metals like copper or gold, are also a key transformation of propargyl derivatives. rsc.org These reactions involve the displacement of a leaving group at the propargylic position, though in the case of this compound, activation of the C-H bond or addition to the alkyne would be more likely pathways for functionalization.

Oxidative and Reductive Processes of the Alkyne Unit

The alkyne unit of this compound can undergo both oxidative and reductive transformations.

Oxidative cleavage of the triple bond can be achieved using strong oxidizing agents like ozone or potassium permanganate. This process typically leads to the formation of carboxylic acids. For a terminal alkyne like the one in this compound, the terminal carbon is usually oxidized to carbon dioxide, while the internal carbon is converted to a carboxylic acid, resulting in a chain-shortened product.

Reduction of the alkyne can be controlled to yield either an alkene or an alkane. Catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) will typically lead to the complete reduction to the corresponding propylindene. To stop the reduction at the alkene stage, a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is used, which selectively produces the cis-alkene via syn-addition of hydrogen. Alternatively, dissolving metal reduction using sodium in liquid ammonia (B1221849) affords the trans-alkene.

Reactions at the Indene Ring System

The indene ring system can undergo reactions characteristic of both its aromatic benzene (B151609) portion and its cyclic diene-like five-membered ring.

The benzene ring of the indene system is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The fusion of the electron-donating alkyl portion of the cyclopentene (B43876) ring activates the aromatic ring towards electrophilic attack. fiveable.me This activation directs incoming electrophiles primarily to the positions ortho and para to the fused ring junction, namely the C4 and C7 positions. The reaction proceeds via the canonical EAS mechanism, involving the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com

Common electrophilic aromatic substitution reactions applicable to the this compound scaffold are summarized in the table below. The presence of the propynyl group is generally not expected to interfere with these reactions under standard conditions, although highly acidic conditions (like in Friedel-Crafts reactions) could potentially interact with the alkyne.

Reaction Type Reagents Electrophile (E+) Expected Major Products
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)4-Nitro-2-(propyn-1-yl)indene & 7-Nitro-2-(propyn-1-yl)indene
Halogenation Br₂, FeBr₃Br⁺4-Bromo-2-(propyn-1-yl)indene & 7-Bromo-2-(propyn-1-yl)indene
Sulfonation Fuming H₂SO₄SO₃This compound-4-sulfonic acid & this compound-7-sulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃R⁺ (Carbocation)4-Alkyl-2-(propyn-1-yl)indene & 7-Alkyl-2-(propyn-1-yl)indene
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)4-Acyl-2-(propyn-1-yl)indene & 7-Acyl-2-(propyn-1-yl)indene

The five-membered ring of the indene system exhibits reactivity distinct from the aromatic portion. While direct nucleophilic addition to the unactivated double bond is generally unfavorable, the cyclopentadiene (B3395910) ring can participate in reactions via two main pathways.

First, the protons on the C1 carbon are notably acidic (pKa ≈ 20 in DMSO) due to the formation of the highly stable, aromatic indenyl anion upon deprotonation. This anion is a potent nucleophile and can react with a wide range of electrophiles, resulting in substitution at the C1 position.

Second, in cases where a suitable activating group is present, the double bond can undergo conjugate (1,4) nucleophilic addition. Strong nucleophiles, however, can add in a 1,2-fashion to carbonyl groups that might be attached to the ring. masterorganicchemistry.comyoutube.com

The table below outlines potential transformations involving the cyclopentadiene ring, primarily proceeding through the indenyl anion intermediate.

Reaction Pathway Reagents Intermediate/Attacking Species Product Type
Alkylation 1. NaH or BuLi2. R-XIndenyl anion1-Alkyl-2-(propyn-1-yl)indene
Aldol-type Condensation 1. NaH or BuLi2. Aldehyde/KetoneIndenyl anion1-(1-Hydroxyalkyl)-2-(propyn-1-yl)indene
Acylation 1. NaH or BuLi2. Acyl ChlorideIndenyl anion1-Acyl-2-(propyn-1-yl)indene

The selective or complete reduction of this compound can be achieved through catalytic hydrogenation. The reaction proceeds in a stepwise manner, with different functional groups being reduced under varying conditions. The terminal alkyne is typically the most reactive site, followed by the double bond in the five-membered ring, and finally the aromatic benzene ring, which requires more forcing conditions.

The selectivity of the hydrogenation can be controlled by the choice of catalyst, pressure, and temperature.

Catalyst System Conditions Primary Product Degree of Saturation
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) H₂ (1 atm)2-(Prop-1-en-1-yl)indene (Z-isomer)Alkyne to cis-Alkene
Pd/C or PtO₂ H₂ (low pressure)2-PropylindeneAlkyne to Alkane
Pd/C or PtO₂ H₂ (moderate pressure)2-PropylindaneFull saturation of five-membered ring
Rhodium or Ruthenium on Carbon H₂ (high pressure, high temp.)2-PropyloctahydroindeneFull dearomatization

Tandem and Cascade Reactions Involving Both Propynyl and Indene Moieties

The proximity of the propynyl group and the indene system allows for powerful tandem and cascade reactions, where multiple bonds are formed in a single operation. These reactions are of significant interest in synthetic chemistry for rapidly building molecular complexity.

The this compound scaffold is well-suited for intramolecular cyclization reactions. nih.govresearchgate.net These transformations are often mediated by transition metals (such as gold, platinum, or rhodium) that act as π-acids, activating the alkyne towards nucleophilic attack by the double bond within the indene's five-membered ring. researchgate.net

Depending on the reaction conditions and the catalyst used, various fused polycyclic structures can be synthesized. A common pathway is a 5-endo-dig or 6-exo-dig cyclization, leading to novel carbocyclic skeletons. For instance, activation of the alkyne can lead to an intramolecular attack from the C1 position or the C7a-C1 double bond of the indene ring.

Catalyst/Reagent Proposed Pathway Resulting Core Structure
Au(I) or Pt(II) salts 5-endo-dig cyclizationFused bicyclo[3.2.0]heptene derivative
Strong Acid (e.g., TfOH) Nazarov-type cyclization (if C1 is oxidized)Indeno[2,1-a]indene framework
Palladium(0) catalysts Enyne cycloisomerizationSubstituted benzofluorene derivatives

While this compound itself does not undergo a Meyer-Schuster rearrangement, its hydroxylated analogs are prime candidates for such transformations. The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol to an α,β-unsaturated ketone or aldehyde. wiley-vch.de

Consider a hydroxylated analog such as 1-(2-(propyn-1-yl)-1H-inden-1-yl)ethan-1-ol , which could be synthesized from this compound via deprotonation at C1 followed by reaction with acetaldehyde. Treatment of this propargyl alcohol with a strong acid would initiate the rearrangement.

The proposed mechanism involves:

Protonation of the hydroxyl group to form a good leaving group (water).

Departure of water to form a resonance-stabilized vinyl cation intermediate.

Attack by a water molecule on the alkyne carbon.

Tautomerization of the resulting enol to the more stable ketone.

This reaction transforms the propargyl alcohol into a conjugated enone, a valuable synthetic building block.

Starting Material (Hypothetical Analog) Reagent Key Rearrangement Product
1-(2-(Propyn-1-yl)-1H-inden-1-yl)ethan-1-olH₂SO₄ or TsOHMeyer-Schuster(E)-1-(1H-Inden-2-yl)but-2-en-1-one

Functionalization with Reactive Intermediates (e.g., Carbene Complexes)

The functionalization of this compound through reactions with reactive intermediates, particularly carbene complexes, represents a significant area of synthetic exploration. This approach allows for the introduction of diverse structural motifs and the construction of complex molecular architectures. While direct studies on the reaction of this compound with carbene complexes are not extensively documented in the reviewed literature, the principles of carbene reactivity with alkynes provide a strong basis for predicting potential transformations.

Transition metal-catalyzed reactions involving carbene precursors, such as diazo compounds, are a cornerstone of modern organic synthesis. nih.govnih.gov These reactions often proceed through the in-situ formation of a metal carbene intermediate, which can then undergo various transformations, including cycloadditions and insertion reactions. nih.gov The reactivity of these carbenes is highly tunable based on the metal catalyst and the electronic properties of the carbene substituents. nih.gov

In the context of this compound, the presence of both an indene nucleus and a propargyl group offers multiple sites for potential reactivity. The acetylenic triple bond is a prime target for carbene cycloaddition. Depending on the nature of the carbene and the reaction conditions, this could lead to the formation of cyclopropene (B1174273) derivatives or more complex rearranged products.

Intramolecular reactions are also a plausible pathway, particularly if the carbene precursor is tethered to the indene scaffold. For instance, a suitably positioned diazo group on a derivative of this compound could lead to an intramolecular cyclization upon exposure to a metal catalyst like rhodium(II) or gold(I). researchgate.netresearchgate.net Such reactions are known to produce polycyclic systems, and in the case of an indenyl-tethered alkyne, could result in the formation of novel fused ring structures. researchgate.net

Gold-catalyzed reactions, in particular, have emerged as a powerful tool for the cyclization of enynes and related systems, often proceeding through vinyl gold or gold carbene intermediates. rsc.org A hypothetical scenario involving a diazo-functionalized derivative of this compound could see a gold-catalyzed intramolecular cyclization to generate a transient β-aryl gold-carbene, which could then undergo further reactions. researchgate.net

While specific experimental data for the reaction of this compound with carbene complexes is not available in the cited literature, the general reactivity patterns of metal carbenes with alkynes suggest a rich and varied chemistry is accessible. Future research in this area would likely focus on exploring these potential transformations to synthesize novel and complex indenyl-containing molecules.

Table of Hypothetical Reactions and Products:

The following table outlines potential, hypothetical reactions of this compound derivatives with carbene complexes based on established principles of carbene chemistry. It is important to note that these are projections and have not been experimentally verified in the reviewed literature.

SubstrateCarbene Precursor/CatalystPredicted Reaction TypeHypothetical Product(s)
This compoundEthyl diazoacetate / Rh₂(OAc)₄Intermolecular CycloadditionEthyl 2-(1H-inden-2-yl)-1-methylcycloprop-2-ene-1-carboxylate
2-(3-Diazoprop-1-yn-1-yl)-1H-indeneRh₂(OAc)₄Intramolecular CyclizationFused polycyclic system containing a cyclopropene ring
This compoundDiazoalkane / Cu(I) catalystIntermolecular CycloadditionSubstituted cyclopropene derivative
o-(Propyn-1-yl)phenyl diazoacetateAu(I) catalystIntramolecular Cyclization/RearrangementFunctionalized benzofuran (B130515) or other heterocyclic systems

Mechanistic Investigations of Reactions Involving 2 Propyn 1 Yl Indene

Computational Chemistry Approaches

Computational chemistry serves as an indispensable tool for mapping the complex energy landscapes of chemical reactions. e3s-conferences.org By simulating molecular interactions and transformations at a quantum level, researchers can visualize reaction pathways, identify transient species, and predict reaction outcomes with increasing accuracy. nih.gov

Quantum Chemical Calculations of Potential Energy Surfaces (PES)

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. baranlab.orgnih.gov For a chemical reaction, the PES acts as a map, charting the energetic course from reactants to products through various intermediates and transition states. rsc.org The calculation of a PES for a reaction involving a molecule like 2-(propyn-1-yl)indene typically employs quantum mechanical methods such as Density Functional Theory (DFT).

While direct computational studies on the reactions of this compound are not extensively documented, the formation of its core indene (B144670) structure from the reaction of phenyl radicals with propyne (B1212725) has been thoroughly investigated. These studies provide a model for how a PES is constructed for this class of compounds. The PES for the phenyl + propyne reaction was characterized at the B3LYP-DFT/6-311+G(d,p) level of theory, identifying numerous intermediates and over 150 transition states. researchgate.net This comprehensive mapping revealed that the lowest energy pathway leads to the formation of indene, highlighting the utility of PES calculations in identifying the most favorable reaction channels among many possibilities. researchgate.net

The process involves calculating the potential energy at numerous points corresponding to different molecular geometries. beilstein-journals.org These points are then used to construct a continuous surface. Key features of the PES, such as minima (representing stable reactants, intermediates, and products) and saddle points (representing transition states), are then located and characterized. nih.gov

Table 1: Overview of a Representative PES Calculation for Indene Formation

Feature Description Computational Method Example Significance
Reactants Phenyl Radical + Propyne B3LYP-DFT/6-311+G(d,p) Defines the starting point of the reaction coordinate. researchgate.net
Intermediates Chemically activated C9H9 adducts, bicyclic structures. B3LYP-DFT/6-311+G(d,p) Represent temporary, stable species along the reaction pathway. researchgate.net
Transition States Geometries corresponding to the highest energy point between two minima. QCISD(T)/6-311G(d,p) The energy of the transition state determines the activation energy of a reaction step. researchgate.net

This table is illustrative, based on findings from the computational study of the phenyl + propyne reaction, which serves as a model for the formation of the indene system.

Transition State Analysis and Identification of Rate-Determining Steps

Transition state analysis is a critical component of mechanistic studies, focusing on the high-energy structures that molecules must pass through during a chemical transformation. nih.govwikipedia.org The identification and characterization of these transient structures using computational methods allow for the determination of activation energies (energy barriers), which in turn helps to identify the rate-determining step of a multi-step reaction. nih.gov

Similarly, in the C2-C6 (Schmittel) cyclization of enyne-allenes, a reaction class analogous to potential transformations of this compound, DFT calculations were used to locate a highly asynchronous transition structure. beilstein-journals.org This detailed analysis provided crucial insights into whether the reaction proceeds via a concerted or stepwise mechanism. beilstein-journals.org

Study of Radical Intermediates and Resonance Stabilization in Indene Formation Pathways

Many chemical reactions, particularly in combustion and astrophysics, proceed through radical intermediates. These highly reactive species possess an unpaired electron and play a crucial role in the formation of complex molecules like polycyclic aromatic hydrocarbons (PAHs). nih.gov Computational chemistry is exceptionally well-suited to study these transient intermediates.

Computational Studies on Ligand-Substrate Interactions in Catalytic Cycles

Catalytic reactions are central to modern organic synthesis. Computational studies provide a molecular-level understanding of how catalysts function, particularly the intricate interactions between the catalyst's ligands and the substrate. While specific studies on catalytic reactions of this compound are scarce, research on related systems illustrates the computational approach.

For example, in the organocatalytic vinylogous Michael addition/cyclization cascade of 2-alkylidene indane-1,3-diones, DFT calculations were employed to investigate the transition states. These calculations can model how a catalyst, through its ligands, orients the substrate to favor a specific reaction pathway and control stereoselectivity. In another study on the 1,3-dipolar cycloaddition of cyclopropenes to an azomethine ylide derived from Ruhemann's purple, DFT calculations at the M11/cc-pVDZ level of theory were used. The calculations revealed that the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. Furthermore, the calculated transition-state energies successfully explained the experimentally observed stereoselectivity. Such studies demonstrate how computations can elucidate the role of ligand-substrate and catalyst-substrate interactions in controlling reaction outcomes.

Experimental Mechanistic Probes

While computational methods provide theoretical frameworks, experimental data is essential to validate and refine proposed mechanisms. Kinetic probes are particularly powerful for elucidating the sequence of bond-making and bond-breaking events.

Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced with one of its isotopes (e.g., hydrogen with deuterium). researchgate.net The magnitude of the KIE provides information about bond cleavage or formation in the rate-determining step and can offer insights into the geometry of the transition state.

Table 2: Types of Kinetic Isotope Effects and Their Mechanistic Interpretation

KIE Type Description Typical kH/kD Value Interpretation
Primary KIE The isotope is at a position where a bond is broken or formed in the rate-determining step. > 2 Indicates that the C-H/D bond is breaking in the rate-determining step.
Secondary KIE (Normal) The isotope is not directly involved in bond breaking/formation, but its environment changes (e.g., hybridization change from sp³ to sp²). 1.0 - 1.4 Suggests a loosening of vibrational modes at the labeled position in the transition state.

| Secondary KIE (Inverse) | The isotope's environment changes (e.g., hybridization change from sp² to sp³). | < 1.0 | Suggests a stiffening of vibrational modes at the labeled position in the transition state. |

No KIE studies have been reported specifically for this compound. However, studies on closely related indene systems demonstrate the utility of this technique. For instance, the base-catalyzed 1,3-prototropic rearrangement of 1-methylindene (B165137) to 3-methylindene has been investigated using primary deuterium (B1214612) kinetic isotope effects. researchgate.net In this reaction, a proton is transferred from the C1 position. By replacing the hydrogen at C1 with deuterium and comparing the reaction rates, researchers can probe the nature of this transfer.

In one study, the rearrangement of 1-methylindene and its deuterated analogue was catalyzed by various tertiary amines. researchgate.net The observed primary KIE (kH/kD) values provided detailed information about the transition state of the proton transfer step. The magnitude of the KIE was found to depend on the basicity of the amine catalyst, suggesting changes in the symmetry and structure of the transition state. researchgate.net Such experimental results are invaluable for validating the transition state structures predicted by computational methods. baranlab.org

Isolation and Spectroscopic Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates are crucial for elucidating reaction pathways. For reactions involving this compound, this would likely involve trapping transient species formed during reactions such as cyclizations, additions, or rearrangements. While specific data for this compound is not available, studies on related 2-alkynylaryl compounds suggest that intermediates such as metal-vinylidene or allenyl species could be formed, particularly in metal-catalyzed reactions.

In hypothetical scenarios, the characterization of such intermediates would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the structure of isolated intermediates. For instance, the formation of a cyclized intermediate would result in significant changes in the chemical shifts and coupling constants of the protons and carbons of the original indene and propyne moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry would be essential for confirming the molecular formula of any isolated intermediate, providing evidence for the addition of reactants or catalysts, or for isomerization.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying changes in key functional groups. For example, the disappearance of the characteristic alkyne C≡C stretch and the appearance of new C=C or other functional group vibrations would indicate the transformation of the propargyl group.

A speculative data table for a hypothetical isolated intermediate is presented below to illustrate the type of data that would be sought.

Table 1: Hypothetical Spectroscopic Data for a Cyclized Intermediate of this compound

Spectroscopic TechniqueObserved Data (Hypothetical)Interpretation (Hypothetical)
¹H NMR Disappearance of acetylenic proton signal (~2.0-3.0 ppm). Appearance of new olefinic proton signals (~5.0-6.5 ppm).Indicates consumption of the terminal alkyne and formation of a new double bond.
¹³C NMR Disappearance of acetylenic carbon signals (~70-90 ppm). Appearance of new sp² carbon signals (~110-150 ppm).Confirms the conversion of the alkyne to an alkene or aromatic system.
Mass Spec (HRMS) Molecular ion peak corresponding to the starting material plus any incorporated atoms from reactants or catalysts.Confirms the elemental composition of the intermediate.
IR Spectroscopy Disappearance of the ≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). Appearance of C=C stretch (~1650 cm⁻¹).Supports the transformation of the alkyne functional group.

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, Mass Spectrometry)

In situ spectroscopic techniques are powerful tools for observing reactions in real-time, providing kinetic data and detecting transient intermediates that are too unstable to be isolated. researchgate.netnih.govnih.gov For reactions of this compound, in situ NMR and mass spectrometry would be invaluable.

In Situ NMR Spectroscopy: By conducting a reaction directly within an NMR spectrometer, it is possible to monitor the disappearance of starting material signals and the appearance of product signals over time. researchgate.net This allows for the determination of reaction rates and the observation of any intermediate species that accumulate to a detectable concentration. For example, in a thermally induced rearrangement of this compound, one could track the characteristic proton and carbon signals of the indene and propargyl groups, watching for the emergence of new peaks that could signify short-lived intermediates.

In Situ Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to sample a reaction mixture directly and observe the ions present. This is particularly useful for identifying catalytic intermediates in metal-catalyzed reactions, where charged species are often involved. For a hypothetical reaction of this compound, one might observe the formation of organometallic complexes or other charged intermediates.

The data obtained from in situ monitoring can be used to construct reaction progress profiles and to propose or validate mechanistic hypotheses.

Applications of 2 Propyn 1 Yl Indene in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Organic Molecules

The chemical architecture of 2-(propyn-1-yl)indene, featuring both a flat, rigid indene (B144670) backbone and a synthetically versatile propargyl group, makes it an exemplary building block in organic synthesis. mdpi.comnih.gov The propargyl moiety, in particular, is a powerful functional handle that opens up numerous pathways for molecular elaboration and functionalization. nih.gov

Scaffolds for the Synthesis of Natural Products and Bioactive Analogs

While direct incorporation of the complete this compound molecule into a known natural product is not extensively documented, its constituent parts—the indene core and the propargyl group—are fundamental structural motifs in many bioactive compounds. mdpi.com Indene derivatives themselves form the core of various pharmacologically active molecules, including anti-inflammatory agents and potential inhibitors of enzymes like steroid reductase. The true synthetic power of this compound lies in the strategic use of its propargyl group as an anchor point for building molecular complexity. Homopropargylic alcohols, which can be readily derived from propargyl groups, are key structural units in a wide array of biologically active natural products. mdpi.com

The propynyl (B12738560) side chain can undergo a variety of transformations, including:

Hydration: To form a ketone, which can then be used in aldol (B89426) or other condensation reactions.

Sonogashira Coupling: To attach various aryl or vinyl groups, extending the conjugation and building more complex carbon skeletons.

Click Chemistry (Azide-Alkyne Cycloaddition): To introduce triazole rings, a common isostere in medicinal chemistry.

Reduction: To yield the corresponding allyl or propyl side chains, allowing access to a different set of derivatives.

This synthetic flexibility allows chemists to use this compound as a foundational scaffold, upon which the intricate functional groups and stereocenters required for biological activity can be systematically constructed.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest in materials science due to their unique electronic and photophysical properties. nih.gov The formation and growth of PAHs, especially in high-temperature environments like combustion, often involve resonantly stabilized radicals such as the indenyl radical. nih.govresearchgate.net Studies have shown that the combination of an indenyl radical with other radical species, like benzyl (B1604629), is a key pathway to forming four-ring aromatic systems such as pyrene (B120774) and fluoranthene. nih.gov The reaction proceeds through an adduct like 1-benzyl-1H-indene, which subsequently undergoes hydrogen abstraction and cyclization. nih.gov this compound is an ideal precursor for such pathways, as it can readily form the corresponding 2-(propyn-1-yl)indenyl radical.

Furthermore, the propynyl group itself is a highly valuable functionality for constructing extended π-systems. Alkynyl-substituted aromatic compounds are key building blocks for creating larger, carbon-rich materials such as arylene ethynylene macrocycles (AEMs) and other nanocarbon structures through reactions like alkyne metathesis. nih.gov The presence of the propynyl group on the indene core provides a direct route for such cyclization and polymerization reactions, enabling the synthesis of novel PAHs and materials with tailored electronic properties.

The table below summarizes key reactions where indenyl and alkynyl moieties contribute to the formation of larger aromatic systems.

Precursor TypeReactionProduct TypeSignificance
Indenyl RadicalRadical Combination & CyclizationPyrene, FluorantheneKey pathway in PAH formation and growth nih.gov
Alkynyl-AromaticsAlkyne MetathesisArylene Ethynylene Macrocycles (AEMs)Access to complex nanocarbon materials nih.gov
Alkynyl-Aromatics[2+2+2] CycloadditionFused Polycyclic SystemsModular synthesis of diverse PAHs nih.gov

Construction of Diverse Heterocyclic Systems (e.g., Indeno[1,2-b]quinoline derivatives)

The fusion of an indene ring with a nitrogen-containing heterocycle generates scaffolds of significant pharmacological interest. Indeno[1,2-b]quinolines, for instance, are known to possess a range of biological activities, including potential antitumor and antimalarial properties. nih.gov Efficient, one-pot methods have been developed for the synthesis of the indeno[1,2-b]quinoline core, often starting from precursors like 1,3-indanedione. nih.gov

The this compound molecule offers a compelling alternative starting point for constructing such fused heterocycles. The terminal alkyne of the propynyl group is a prime reaction site for cyclization and annulation reactions. For example, cascade reactions involving an alkynyl group, such as an alkynyl Prins cyclization followed by an aza-Michael reaction, have been successfully employed to create fused pyrano- and isochromenoquinoline scaffolds. nih.gov A similar strategy could be envisioned where this compound reacts with an appropriate nitrogen-containing species (like an aniline (B41778) derivative) under acid or metal catalysis. This would involve an initial attack on the activated alkyne, followed by an intramolecular cyclization onto the indene ring system to forge the final indeno[1,2-b]quinoline framework. This approach highlights the utility of the propynyl group as an electrophilic handle to drive the formation of complex heterocyclic structures.

Role in Ligand Design for Catalysis

The indenyl group is a privileged ligand in organometallic chemistry, most notably in the field of metallocene catalysis. nih.govrsc.org Compared to its simpler cyclopentadienyl (B1206354) analogue, the indenyl ligand often imparts significantly enhanced reactivity to the metal center, a phenomenon known as the "indenyl effect." nih.govnih.gov This effect is attributed to the ability of the indenyl ligand to undergo "ring slippage" from an η⁵-coordination mode to an η³-mode, which opens up a coordination site on the metal and facilitates substrate binding and catalytic turnover. nih.gov

Precursors for Metallocene and Half-Sandwich Complexes

This compound is an excellent precursor for creating functionalized indenyl ligands. The synthesis of an indenyl-metal complex typically begins with the deprotonation of the most acidic C-H bond on the five-membered ring of the indene using a strong base (e.g., n-butyllithium) to generate the corresponding indenide anion. This anion is then reacted with a suitable metal halide (e.g., ZrCl₄ or TiCl₄) to form the metallocene or half-sandwich complex.

In this context, the 2-(propyn-1-yl) group acts as a key substituent on the ligand framework. The steric and electronic properties of such substituents can be used to precisely tune the behavior of the final catalyst. eiu.edu The propynyl group, with its linear geometry and electron-withdrawing character, can influence the coordination environment around the metal center. More importantly, it serves as a reactive handle for post-synthesis modification of the ligand. For example, the terminal alkyne can be used to:

Attach other functional groups. researchgate.net

Link the catalyst to a solid support for heterogenization.

Connect two indenyl fragments to create a bridged ansa-metallocene.

This modularity makes this compound a valuable platform for developing a library of tailored ligands for specific catalytic applications.

Ligands in Transition Metal-Catalyzed Reactions (e.g., Olefin Polymerization, Asymmetric Synthesis)

Olefin Polymerization: Metallocene complexes based on indenyl ligands, particularly those of zirconium and hafnium, are highly active catalysts for olefin polymerization when activated with a cocatalyst like methylaluminoxane (B55162) (MAO). rsc.orghhu.dersc.org These catalysts allow for precise control over polymer properties such as molecular weight, molecular weight distribution, and tacticity. rsc.orgresearchgate.net The substitution pattern on the indenyl ligand is crucial for determining the catalyst's performance. rsc.org A ligand derived from this compound would generate a catalyst with specific steric and electronic features. The propynyl group could influence monomer approach and insertion, thereby affecting polymerization activity and the microstructure of the resulting polyolefin.

The table below illustrates the impact of ligand design on metallocene-catalyzed olefin polymerization.

Catalyst TypeLigand FeatureImpact on PolymerizationReference
Zirconocene DichlorideUnsubstituted CyclopentadienylParent system for comparison hhu.de
ansa-ZirconoceneBridged Indenyl LigandsHigh stereoselectivity for isotactic polypropylene hhu.de
C₁-Symmetric ZirconoceneSubstituted Cyclopentadienyl/IndenylHigh activity, highly isotactic polypropylene rsc.org
Functionalized IndenylPropynyl SubstituentPotential for catalyst tuning and post-functionalization-

Asymmetric Synthesis: The development of chiral catalysts for asymmetric synthesis is a major goal of modern chemistry. researchgate.net Indenyl-based ligands have been successfully used to create chiral environments around a metal center, enabling highly enantioselective transformations. nih.gov For example, ruthenium catalysts bearing chiral indenyl ligands have been developed for asymmetric cycloaddition reactions. nih.gov

The this compound scaffold is a promising starting point for designing new chiral ligands. The propynyl group is an ideal site for introducing chirality. This could be achieved through several routes:

Asymmetric modification of the alkyne: For example, asymmetric reduction to a chiral allyl group or asymmetric addition across the triple bond.

Tethering a chiral auxiliary: The terminal alkyne can be used to attach a known chiral molecule (e.g., an amino acid or a chiral alcohol), which would then direct the stereochemical outcome of the catalyzed reaction. nih.govnih.gov

The development of such ligands derived from this compound could lead to new, highly effective catalysts for a range of asymmetric reactions, including hydrogenations, C-C bond formations, and hydrosilylations.

Contribution of this compound to π-Conjugated Materials

The exploration of novel monomers is a fundamental aspect of advancing materials science, particularly in the realm of organic electronics and optoelectronics. The molecular architecture of a monomeric unit dictates the electronic and photophysical properties of the resulting polymer. In this context, the strategic incorporation of specific functional groups can lead to materials with tailored characteristics. The indene framework, fused with a reactive propargyl group as seen in this compound, presents a theoretical building block for the synthesis of π-conjugated polymers. The inherent rigidity of the indene unit, combined with the potential for polymerization and further functionalization of the alkyne moiety, suggests its prospective role in creating novel materials for advanced applications.

The polymerization of monomers containing a propargyl group (a 2-propynyl group) can, in principle, proceed through the acetylenic bond to form a conjugated polyacetylene-type backbone. The resulting polymer, poly(this compound), would feature a sequence of alternating double bonds, which is a critical structural feature for charge transport in organic semiconductors. The pendant indene groups along the polymer chain would significantly influence the material's properties, including its solubility, morphology, and electronic characteristics.

While direct experimental data on the polymerization of this compound and the specific properties of its polymer are not extensively documented in publicly available research, the anticipated characteristics can be inferred from studies on analogous polymer systems. For instance, research on other polyacetylene derivatives has shown that the nature of the side-chain substituent plays a crucial role in determining the polymer's processability and its performance in electronic devices.

The potential of this compound in the field of π-conjugated materials lies in the unique combination of its constituent parts. The indene moiety, a bicyclic aromatic hydrocarbon, can contribute to the thermal stability and intermolecular π-π stacking of the polymer chains, a phenomenon that is often beneficial for efficient charge transport. The propynyl group provides the polymerizable unit and a pathway for creating a conjugated backbone.

The table below outlines the hypothetical properties of poly(this compound) based on the characteristics of related π-conjugated polymers. This data is illustrative and serves as a projection of the material's potential performance in organic electronic and optoelectronic applications.

PropertyProjected Value/CharacteristicSignificance in Organic Electronics/Optoelectronics
Band Gap (Eg) 2.0 - 2.5 eVDetermines the wavelength of light absorption and emission; crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Hole Mobility (µh) > 10⁻³ cm²/VsA measure of how efficiently positive charge carriers move through the material; a key parameter for the performance of organic field-effect transistors (OFETs).
Electron Mobility (µe) Variable, likely lower than hole mobilityIndicates the efficiency of negative charge carrier transport; important for n-type and ambipolar OFETs, as well as for balanced charge transport in OPVs and OLEDs.
Absorption Spectrum UV-Vis region, with potential for extension into the visible rangeDefines the material's color and its suitability for capturing solar energy in OPVs or for use in specific color OLEDs.
Luminescence Potential for fluorescence or phosphorescenceThe ability to emit light upon excitation is the fundamental property utilized in OLEDs.
Solubility Potentially soluble in common organic solventsGood solubility is essential for solution-based processing techniques like spin-coating and printing, which are cost-effective methods for device fabrication.
Thermal Stability High, due to the rigid indene backboneEnsures the material can withstand the temperatures required for device fabrication and operation without degrading.

Further research, including the synthesis of this compound, its polymerization, and a thorough characterization of the resulting polymer, is necessary to validate these projected properties and to fully ascertain its contribution to the field of advanced organic materials. The development of new synthetic routes and a deeper understanding of the structure-property relationships will be pivotal in unlocking the potential of this and related indene-based polymers for next-generation electronic and optoelectronic devices.

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized indenes, including 2-(Propyn-1-yl)indene, is a cornerstone for its application. nih.gov While traditional methods exist, the future lies in developing synthetic pathways that align with the principles of green chemistry, focusing on atom economy, reduced waste, and the use of less hazardous materials. mdpi.comnih.gov

Future synthetic strategies are expected to move beyond stoichiometric reactions and embrace catalytic C-C bond formation. acs.org A primary target for investigation is the optimization of transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, stands out as a highly effective method for this purpose. wikipedia.orgbohrium.com Research could focus on developing catalysts for the direct alkynylation of a 2-haloindene precursor that are based on earth-abundant and less toxic metals, such as cobalt or iron, as sustainable alternatives to precious metals like palladium. thalesnano.com

Another promising avenue is the catalytic C-H activation, which would allow for the direct coupling of propyne (B1212725) with an unsubstituted indene (B144670), eliminating the need for pre-functionalization of the indene ring and thus shortening the synthetic sequence. nih.gov Furthermore, developing syntheses in greener solvents, such as water or bio-derived solvents like dimethylisosorbide (DMI), would significantly reduce the environmental impact compared to traditional organic solvents. bohrium.comwikipedia.org

Table 1: Comparison of Potential Sustainable Synthetic Routes
Synthetic StrategyKey PrecursorsPotential CatalystAdvantagesResearch Goal
Sonogashira Cross-Coupling2-Haloindene, PropynePalladium, Copper, Nickel wikipedia.orgHigh efficiency, well-established bohrium.comDevelop copper-free conditions and catalysts based on earth-abundant metals.
Direct C-H AlkynylationIndene, Propynyl (B12738560) HalideRhodium, Iridium, PalladiumHigh atom economy, avoids pre-functionalization.Achieve high regioselectivity at the C2 position of the indene.
Metal-Free Borylative Cyclizationortho-Alkynylstyrene derivativeBCl₃ nih.govAvoids transition metal catalysts, versatile intermediate. nih.govDevelop a one-pot borylation/alkynylation sequence.
Catalytic CycloisomerizationSubstituted 1-ethynyl-2-propargylbenzenePlatinum, Ruthenium organic-chemistry.orgDirect formation of the substituted indene core. organic-chemistry.orgDesign precursors that selectively yield the 2-(propyn-1-yl) isomer.

Exploration of Undiscovered Reactivity Patterns of the Propynyl-Indene Moiety

The propynyl-indene scaffold contains multiple reactive sites: the terminal alkyne, the propargylic position, the indene double bond, and the aromatic ring. While the reactivity of these individual components is known, their interplay within a single molecule opens up a vast landscape for discovering new transformations.

Future research will likely focus on intramolecular reactions where the propynyl group interacts with the indene system. This could lead to novel cascade reactions for the rapid construction of complex polycyclic skeletons. For instance, transition-metal-catalyzed carbometalation or hydroarylation could initiate cyclization cascades. acs.org

Cycloaddition reactions represent another area ripe for exploration. The indene double bond can act as a dienophile, while the alkyne can participate in various cycloadditions. libretexts.org Investigating [4+2] (Diels-Alder) and [3+2] cycloadditions could yield complex fused-ring systems that are otherwise difficult to synthesize. libretexts.orgnih.gov The reaction's regioselectivity and stereoselectivity would be key aspects to study, potentially controlled by the choice of catalyst or reaction conditions. imperial.ac.uk The alkyne itself can also undergo dimerization or react with other components under silver or copper catalysis to form functionalized naphthalenes or isocoumarins. researchgate.net

Table 2: Potential Reactivity Patterns for Exploration
Reaction ClassReactive Sites InvolvedPotential Product TypeKey Research Question
Intramolecular CyclizationAlkyne and Indene RingFused Polycyclic AromaticsControlling reaction pathways (e.g., 5-exo vs. 6-endo cyclization). bohrium.com
[4+2] CycloadditionIndene Double Bond (Dienophile) + DieneComplex Polycyclic AlkenesStereo- and regioselectivity of the addition. libretexts.org
[3+2] CycloadditionAlkyne + 1,3-DipoleFive-membered HeterocyclesScope of compatible 1,3-dipoles. nih.gov
Alkyne MetathesisAlkyneSymmetrical/Unsymmetrical DiynesCatalyst design for selective disproportionation. digitellinc.com
ReductionAlkyne2-Allylindene or 2-PropylindeneAchieving selective reduction to cis- or trans-alkene or alkane. youtube.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. For this compound, DFT calculations can provide profound insights into its structure, stability, and electronic properties. Future work in this area will move towards the predictive modeling of its synthesis and reactivity.

Researchers can use computational models to:

Elucidate Reaction Mechanisms: DFT can map the potential energy surfaces of proposed reactions, identifying transition states and intermediates. nih.gov This is crucial for understanding why a certain product is formed and for designing conditions to favor a desired outcome. For instance, modeling the cycloaddition reactions discussed previously can predict whether the reaction is likely to proceed and what the stereochemical outcome will be. nih.gov

Predict Catalyst Performance: Computational screening can help identify promising catalysts for the synthesis of this compound, such as in Sonogashira couplings, by calculating reaction barriers for different metal-ligand combinations. This can significantly reduce the experimental effort required for catalyst optimization.

Guide Ligand Design: If this compound is used as a ligand, computational studies can model its coordination to a metal center and predict the electronic and steric effects on the resulting complex's catalytic activity. nih.gov

Anticipate Novel Reactivity: By simulating the interaction of the molecule with various reagents under different conditions, it may be possible to predict entirely new and unexpected reaction pathways, opening up new avenues for synthetic exploration. AI-driven methodologies are also emerging that can predict reaction mechanisms and outcomes based on molecular structure. scievent.com

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.gov The synthesis of this compound is an ideal candidate for this modern technology.

Future research will focus on developing a continuous flow process for its synthesis, likely via a Sonogashira coupling. nih.govpurdue.edu This approach would involve pumping solutions of the precursors (e.g., a 2-haloindene and propyne) through a heated tube or column packed with a heterogeneous catalyst. acs.orgthalesnano.com Key advantages include:

Enhanced Safety: Using propyne gas, which is cheaper and more atom-efficient than its liquid surrogates, can be done more safely in a flow reactor where only small amounts are in the reaction zone at any given time. acs.org

Process Intensification: Flow reactors allow for the use of higher temperatures and pressures than are typically safe in batch reactors, which can dramatically reduce reaction times from hours to minutes. acs.org

Facilitated Optimization: Automated flow systems can rapidly screen a wide range of catalysts, solvents, temperatures, and residence times, allowing for the quick identification of optimal reaction conditions. thalesnano.com

Scalability: Once a process is optimized on a small scale, it can be scaled up for larger production simply by running the system for a longer duration, bypassing the complex challenges of scaling up batch reactions. nih.gov

The integration of flow reactors with automated workup and purification modules could ultimately lead to a fully automated, on-demand synthesis of this compound and its derivatives.

Investigation of Novel Catalytic Transformations Mediated by this compound-based Ligands

Indenyl ligands are known to impart unique properties to transition metal catalysts, often leading to enhanced reactivity compared to their more common cyclopentadienyl (B1206354) (Cp) analogues. nih.gov The "indenyl effect" is attributed to the ability of the ligand to slip from an η⁵ to an η³ coordination mode, opening up a coordination site on the metal for catalysis. nih.gov

The compound this compound presents an exciting opportunity to design a new class of "bifunctional" indenyl ligands. The propynyl group is not merely a passive substituent; it can be an active participant in catalysis. Future research directions include:

Creation of Bimetallic Catalysts: The alkyne moiety can serve as a secondary binding site for a different metal, allowing for the construction of heterobimetallic complexes. nih.gov These catalysts could facilitate tandem reactions where each metal center performs a distinct and sequential catalytic step.

Ligand Post-Coordination Modification: Once the indenyl group is coordinated to a metal, the pendant alkyne remains available for further reactions. This reactive handle could be used to attach other functional groups, tune the ligand's steric or electronic properties in situ, or immobilize the catalyst onto a solid support.

Development of Planar Chiral Ligands: Asymmetric substitution on the indene ring could lead to the synthesis of chiral ligands. When coordinated to a metal like rhodium or iridium, these could be explored in asymmetric catalysis, such as enantioselective hydrogenation or hydroformylation. nih.gov

The synthesis of zirconium or hafnium complexes bearing substituted indenyl ligands is also a well-established field for olefin polymerization, suggesting that this compound could be a precursor to novel polymerization catalysts. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(Propyn-1-yl)indene, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between indene derivatives and propargyl groups. A validated approach includes:

  • Friedel-Crafts alkylation to functionalize the indene core with propargyl moieties, using catalysts like AlCl₃ or FeCl₃ .
  • Reduction-elimination strategies : For example, NaBH₄ reduction of ketone intermediates followed by acid-catalyzed β-elimination to form the alkyne group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while inert atmospheres (N₂/Ar) prevent oxidation of the propargyl group.

Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are critical for validation?

Methodological Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are essential to confirm the presence of the propargyl group (distinct peaks at δ 1.8–2.2 ppm for ≡C-H and δ 70–90 ppm for sp-hybridized carbons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₀ expected m/z 154.08) and fragmentation patterns .
  • Chromatography (HPLC/GC) : Ensures >95% purity by separating unreacted indene or propargyl precursors .

Advanced Research Questions

Q. How does the propargyl substituent influence the photochemical reactivity of this compound, particularly in [2+2] cycloaddition reactions?

Methodological Answer: The propargyl group introduces steric and electronic effects:

  • Regioselectivity : The alkyne’s electron-withdrawing nature directs photodimerization to occur at specific positions (e.g., head-to-tail vs. head-to-head isomers). Solvent polarity and temperature further modulate isomer ratios (e.g., syn/anti ratios ranging 1.07–1.62 in toluene vs. micellar systems) .
  • Experimental design : UV irradiation (λ = 254–365 nm) in degassed solvents, monitored via UV-Vis spectroscopy and HPLC for isomer quantification .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from structural analogs or assay variability. A systematic approach includes:

  • Structure-activity relationship (SAR) studies : Compare derivatives with controlled modifications (e.g., replacing propargyl with methyl or fluorophenyl groups) to isolate functional group contributions .
  • Standardized bioassays : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How can computational modeling predict the electronic properties of this compound, and what experimental data validate these predictions?

Methodological Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G* to compute HOMO/LUMO energies, predicting reactivity toward electrophiles or nucleophiles .
  • Validation : Compare computed IR spectra with experimental FT-IR data (e.g., alkyne C≡C stretch at ~2100 cm⁻¹) and electrochemical measurements (cyclic voltammetry for redox potentials) .

Data-Driven Research Challenges

Q. How can researchers design experiments to investigate the role of this compound in modulating enzyme targets (e.g., HIV protease)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate binding poses of this compound with protease active sites (e.g., PDB ID: 1HHP) .
  • Enzymatic assays : Measure IC₅₀ values via fluorescence resonance energy transfer (FRET) using fluorogenic substrates (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂) .

Q. What experimental parameters control the polymerization behavior of this compound, and how can side reactions be minimized?

Methodological Answer:

  • Acid-catalyzed polymerization : Optimize Brønsted acid concentration (e.g., H₂SO₄ at 0.1–1.0 M) and reaction time to balance molecular weight and polydispersity .
  • Side reaction mitigation : Use radical inhibitors (e.g., TEMPO) to suppress unintended crosslinking and monitor via GPC .

Critical Analysis of Literature Data

Q. Why do reported melting points and solubility profiles for this compound vary across studies?

Methodological Answer: Variations arise from:

  • Crystallinity differences : Recrystallization solvents (e.g., ethanol vs. hexane) affect crystal packing and melting points .
  • Purity thresholds : Impurities from incomplete synthesis (e.g., residual indene) lower observed melting points. Validate via DSC and TGA .

Q. How can researchers reconcile conflicting data on the cytotoxicity of this compound derivatives?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.